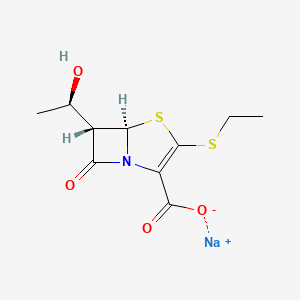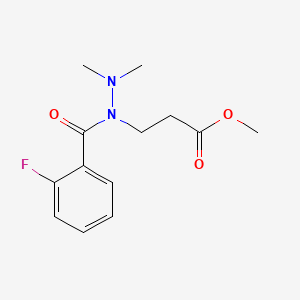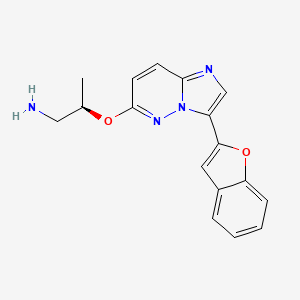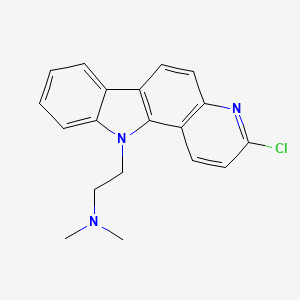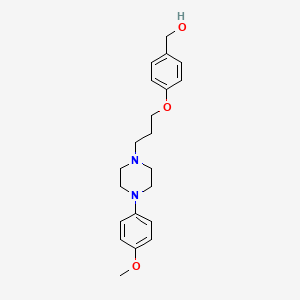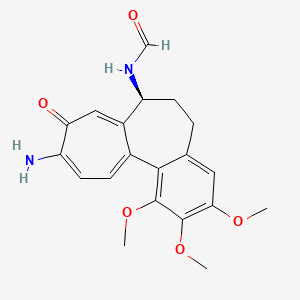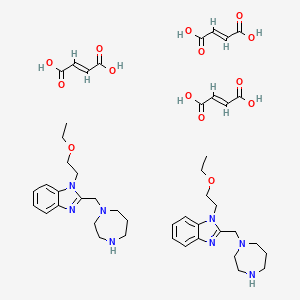
4-((4-(((4-((1-(4,5-Dimethyl-3,6-dioxo-2-propyl-1,4-cyclohexadien-1-yl)tetradecyl)sulphonyl)phenyl)amino)sulphonyl)phenyl)azo)-4,5-dihydro-N-methyl-5-oxo-1-phenyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-(((4-((1-(4,5-Dimethyl-3,6-dioxo-2-propyl-1,4-cyclohexadien-1-yl)tetradecyl)sulphonyl)phenyl)amino)sulphonyl)phenyl)azo)-4,5-dihydro-N-methyl-5-oxo-1-phenyl-1H-pyrazole-3-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as sulphonyl, azo, and pyrazole groups.
Méthodes De Préparation
The synthesis of 4-((4-(((4-((1-(4,5-Dimethyl-3,6-dioxo-2-propyl-1,4-cyclohexadien-1-yl)tetradecyl)sulphonyl)phenyl)amino)sulphonyl)phenyl)azo)-4,5-dihydro-N-methyl-5-oxo-1-phenyl-1H-pyrazole-3-carboxamide involves several steps. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various functional groups through a series of chemical reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulphone derivatives, while reduction reactions may result in the formation of amine derivatives.
Applications De Recherche Scientifique
4-((4-(((4-((1-(4,5-Dimethyl-3,6-dioxo-2-propyl-1,4-cyclohexadien-1-yl)tetradecyl)sulphonyl)phenyl)amino)sulphonyl)phenyl)azo)-4,5-dihydro-N-methyl-5-oxo-1-phenyl-1H-pyrazole-3-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a reagent for various organic synthesis reactions. In biology, it may be used as a probe to study molecular interactions and pathways. In medicine, it has potential applications in drug development and therapeutic interventions. In industry, it may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The sulphonyl and azo groups play a crucial role in its reactivity and binding affinity. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with specific receptors. The detailed molecular targets and pathways involved depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 4-((4-(((4-((1-(4,5-Dimethyl-3,6-dioxo-2-propyl-1,4-cyclohexadien-1-yl)tetradecyl)sulphonyl)phenyl)amino)sulphonyl)phenyl)azo)-4,5-dihydro-N-methyl-5-oxo-1-phenyl-1H-pyrazole-3-carboxamide stands out due to its unique structural features and functional groups. Similar compounds may include other sulphonyl- and azo-containing molecules, but this compound’s specific combination of functional groups and molecular structure gives it distinct properties and applications.
Propriétés
Numéro CAS |
84360-89-4 |
|---|---|
Formule moléculaire |
C48H60N6O8S2 |
Poids moléculaire |
913.2 g/mol |
Nom IUPAC |
4-[[4-[[4-[1-(4,5-dimethyl-3,6-dioxo-2-propylcyclohexa-1,4-dien-1-yl)tetradecylsulfonyl]phenyl]sulfamoyl]phenyl]diazenyl]-N-methyl-5-oxo-1-phenyl-4H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C48H60N6O8S2/c1-6-8-9-10-11-12-13-14-15-16-20-24-41(42-40(21-7-2)45(55)33(3)34(4)46(42)56)63(59,60)38-29-27-36(28-30-38)53-64(61,62)39-31-25-35(26-32-39)50-51-44-43(47(57)49-5)52-54(48(44)58)37-22-18-17-19-23-37/h17-19,22-23,25-32,41,44,53H,6-16,20-21,24H2,1-5H3,(H,49,57) |
Clé InChI |
RRTWOLVAILJHDL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(C1=C(C(=O)C(=C(C1=O)C)C)CCC)S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)N=NC4C(=NN(C4=O)C5=CC=CC=C5)C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



